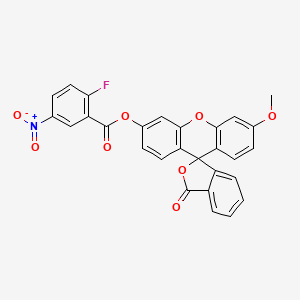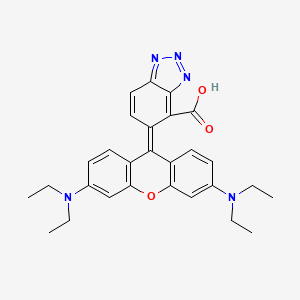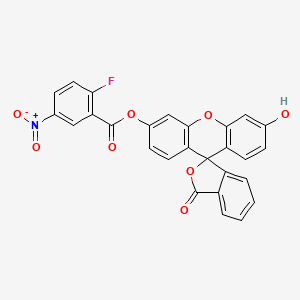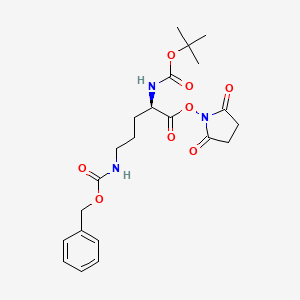amino}propanoic acid CAS No. 2108754-69-2](/img/structure/B6309203.png)
3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound with the molecular formula C16H29NO4 . It is a derivative of β-Alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of “3-{(t-Butoxy)carbonylamino}propanoic acid” likely involves the use of the Boc group as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of “3-{(t-Butoxy)carbonylamino}propanoic acid” consists of a propanoic acid backbone with a cyclooctylamino group protected by a Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving “3-{(t-Butoxy)carbonylamino}propanoic acid” would likely involve the addition or removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Applications De Recherche Scientifique
3-COPA has been used in a variety of scientific research applications, including as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. In particular, 3-COPA has been used in studies of peptide synthesis, enzyme inhibition, and organic synthesis.
Mécanisme D'action
3-COPA is a carboxylic acid and has been used in a variety of scientific research applications. It has been used as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. The mechanism of action of 3-COPA depends on its application. For example, when used as a reagent for peptide synthesis, 3-COPA acts as an acylating agent, which is used to attach amino acids to the peptide chain. When used as an inhibitor of enzymes, 3-COPA acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. Finally, when used as a substrate for organic synthesis, 3-COPA acts as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
3-COPA has been used in a variety of scientific research applications, but its biochemical and physiological effects have not been extensively studied. However, it is known that 3-COPA can act as an inhibitor of enzymes, and it is possible that it may have other biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-COPA has several advantages for lab experiments, including its high purity, its low cost, and its easy availability. However, it also has several limitations, including its low solubility in water and its sensitivity to light and air.
Orientations Futures
There are several potential future directions for 3-COPA. For example, further research could be done to explore its biochemical and physiological effects. Additionally, 3-COPA could be used in the development of new synthetic methods for peptide synthesis, enzyme inhibition, and organic synthesis. Finally, 3-COPA could be used to develop new inhibitors of enzymes and new substrates for organic synthesis.
Méthodes De Synthèse
3-COPA can be synthesized in a two-step procedure, beginning with the preparation of cyclooctyl amine, which is then reacted with t-butoxycarbonyl chloride in the presence of an acid catalyst. This reaction yields 3-COPA in high yields.
Propriétés
IUPAC Name |
3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBISCUQJSFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)